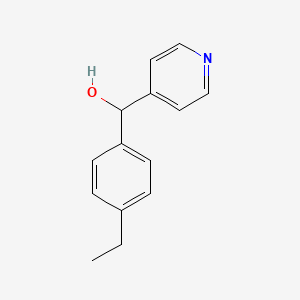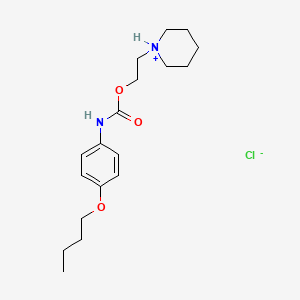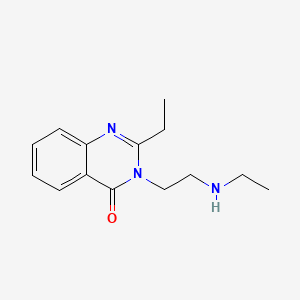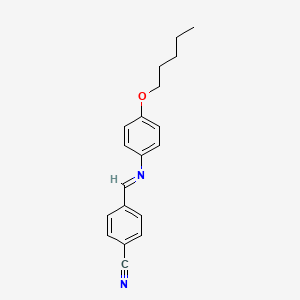
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyanobenzylidene group and a pentyloxy group attached to an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-pentyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as distillation, crystallization, and chromatography may be employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound may have potential as a probe or marker in biological studies, although specific applications would require further investigation.
Industry: The compound may find use in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline would depend on its specific application. In general, Schiff bases can interact with various molecular targets through coordination with metal ions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(P-Cyanobenzylidene)-P-(butyloxy)aniline: Similar structure with a butyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(hexyloxy)aniline: Similar structure with a hexyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(methoxy)aniline: Similar structure with a methoxy group instead of a pentyloxy group.
Uniqueness
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of the pentyloxy group may impart different solubility and steric properties compared to similar compounds with shorter or longer alkoxy chains.
Conclusion
This compound is an interesting compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and potential uses make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C19H20N2O |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
4-[(4-pentoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-9-18(10-12-19)21-15-17-7-5-16(14-20)6-8-17/h5-12,15H,2-4,13H2,1H3 |
InChI-Schlüssel |
ASVZIFZWQYFSOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)

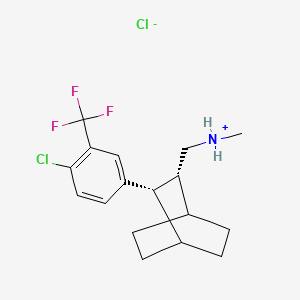
-](/img/structure/B13761479.png)
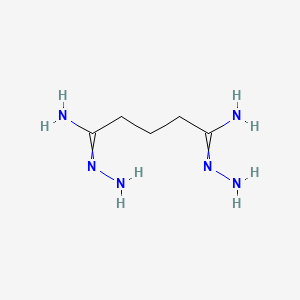
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
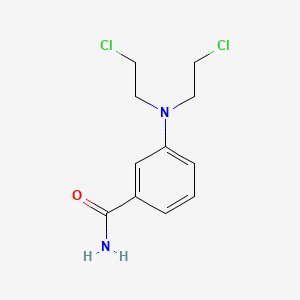
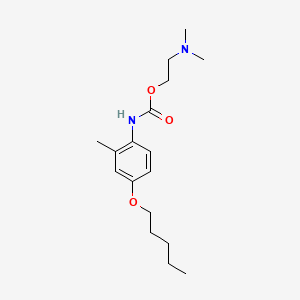
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
